

Technical Guide: Patents & Applications of 2-Bromo-N,N-dimethylpropanamide

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Compound of Interest

Compound Name: 2-Bromo-N,N-dimethylpropanamide
CAS No.: 54537-47-2
Cat. No.: B146678

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CAS: 54537-47-2 | Molecular Formula: [1][2]

Part 1: Executive Summary & Strategic Utility

2-Bromo-N,N-dimethylpropanamide is a specialized

-haloamide reagent critical in the synthesis of advanced pharmaceutical intermediates and controlled radical polymerization initiators. Unlike generic alkylating agents, its structural specificity—combining an activated

-bromo leaving group with a dimethylamide moiety—allows for the precise introduction of the

-dimethylpropanamide motif into drug scaffolds.

This moiety is pharmacologically significant, often serving to modulate solubility and metabolic stability in kinase inhibitors (e.g., JAK1 inhibitors) and nuclear receptor modulators (e.g., Androgen Receptor).

Why This Reagent? (Technical Rationale)

- **Reactivity Balance:** The secondary bromide offers a superior balance between stability and electrophilicity compared to primary bromides (too reactive/unstable) or chlorides (requiring harsh forcing conditions).
- **Moiety Transfer:** It functions as a "module donor," transferring the entire functionalized carbon chain in a single step, avoiding multi-step amide coupling sequences.

Part 2: Patent Landscape & Case Studies

Case Study A: JAK Inhibitor Synthesis (Immunology)

- **Patent Reference:** US10307426B2 (Therapeutic compounds...)
- **Application:** Synthesis of Pyrazolopyrimidine derivatives for asthma and autoimmune disorders.
- **Mechanism:** The reagent performs a critical -alkylation on a pyrazole ring. The choice of Cesium Carbonate () as a base suggests the need to enhance the nucleophilicity of the pyrazole nitrogen via the "Cesium Effect" (solubility/counter-ion effect) to overcome steric hindrance at the secondary carbon of the alkylating agent.

Case Study B: Androgen Receptor Modulators (Oncology/Neurology)

- **Patent Reference:** WO2022020342A1 (Indole compounds...)
- **Application:** Treating neurodegenerative disorders like Spinal Bulbar Muscular Atrophy (SBMA).[1]
- **Mechanism:** Here, the reagent alkylates an exocyclic amine on a pyridine ring. The protocol uses Potassium Carbonate () in DMF at elevated temperatures (100°C), indicating a harder nucleophile requiring thermal activation to displace the bromide.

Case Study C: Nitroxide-Mediated Polymerization (Materials Science)

- Context: Synthesis of SG1-based alkoxyamines.
- Application: The reagent acts as a radical initiator precursor. The C-Br bond is homolytically cleaved to initiate polymerization or to couple with nitroxides (e.g., SG1) to form macroinitiators, allowing for precise control over polymer molecular weight distributions.

Part 3: Comparative Performance Guide

This section objectively compares **2-Bromo-N,N-dimethylpropanamide** against its closest structural analogs to justify its selection in high-value synthesis.

Table 1: Reagent Performance Matrix

Feature	2-Bromo-N,N-dimethylpropanamide (Target)	2-Chloro-N,N-dimethylpropanamide (Alternative)	2-Bromo-N,N-dimethylacetamide (Analog)
Leaving Group	Bromide ()	Chloride ()	Bromide ()
Reactivity ()	High (100)	Low (~1-5)	Very High (>150)
Reaction Temp.	Mild (60°C - 100°C)	Harsh (>120°C + NaI cat.)	Mild (RT - 50°C)
Steric Profile	Secondary (-Methyl)	Secondary (-Methyl)	Primary (No Methyl)
Selectivity	High (dominant)	Low (Elimination risk at high T)	Lower (Over-alkylation risk)
Pharmacophore	Branched (Metabolic block)	Branched	Linear (Rapid metabolism)
Cost	High	Low	Moderate

Critical Analysis

- Vs. The Chloro-Analog: The Chloro- analog is significantly cheaper but kinetically sluggish. In complex API synthesis (like Case Study A), using the Chloro- analog would require higher temperatures, risking thermal degradation of the sensitive pyrazolopyrimidine scaffold. The Bromo- analog allows reaction at 60°C, preserving API integrity.
- Vs. The Acetamide Analog: While the Acetamide (linear) analog is more reactive, it lacks the -methyl group. In medicinal chemistry, this methyl group is often crucial for metabolic stability (blocking peptidase cleavage) and potency (conformational lock). Therefore, the propanamide is non-negotiable for specific targets despite the steric penalty.

Part 4: Experimental Protocols (SOPs)

These protocols are synthesized directly from the patent data, standardized for reproducibility.

Protocol A: -Alkylation of Pyrazoles (Method)

Target: Introduction of dimethylpropanamide motif into a heteroaromatic system.

Materials:

- Substrate: Pyrazole derivative (1.0 equiv)
- Reagent: **2-Bromo-N,N-dimethylpropanamide** (1.5 - 1.8 equiv)
- Base: Cesium Carbonate () (2.0 - 2.5 equiv)
- Solvent: DMF (Anhydrous)

Workflow:

- Dissolution: Dissolve the pyrazole substrate in anhydrous DMF (0.1 M concentration) under atmosphere.
- Activation: Add

in a single portion. Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole.

- Addition: Add **2-Bromo-N,N-dimethylpropanamide** dropwise (liquid or solution in DMF).
- Reaction: Heat the mixture to 60°C in an oil bath.
- Monitoring: Stir for 16 hours. Monitor via LC-MS for disappearance of starting material.
- Workup: Concentrate under reduced pressure. Partition residue between Ethyl Acetate and Water.[2] Extract Aqueous phase (2x EtOAc).[2] Wash combined organics with Brine, dry over

, filter, and concentrate.[2]
- Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Amine Alkylation (Method)

Target: Alkylation of exocyclic amines (e.g., Aminopyridines).

Materials:

- Substrate: Aminopyridine derivative (1.0 equiv)
- Reagent: **2-Bromo-N,N-dimethylpropanamide** (1.0 - 1.2 equiv)
- Base: Potassium Carbonate (

) (3.0 equiv)
- Solvent: DMF[3]

Workflow:

- Setup: Combine substrate,

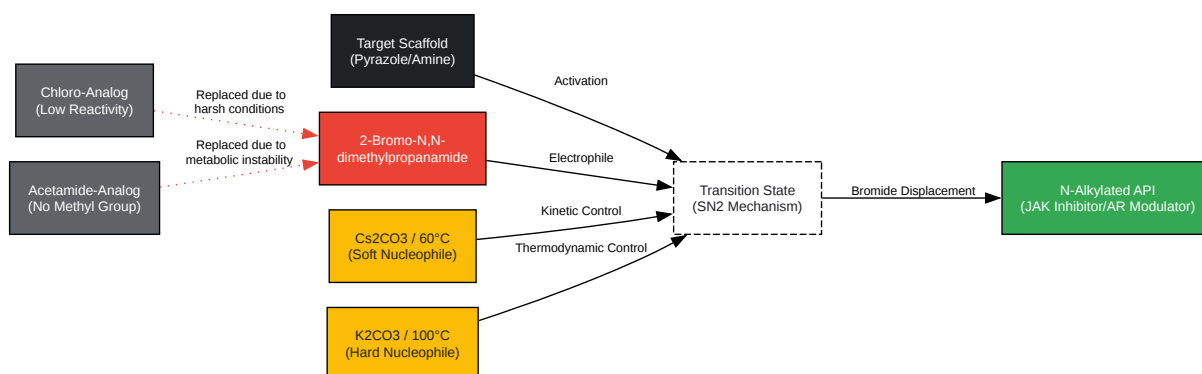
, and **2-Bromo-N,N-dimethylpropanamide** in DMF.

- Reaction: Heat to 100°C overnight. (Note: Higher temp required due to lower nucleophilicity of exocyclic amine vs. pyrazole anion).
- Workup: Dilute with water, extract with Ethyl Acetate.

Part 5: Visualizations

Figure 1: Synthesis Pathway & Decision Logic

This diagram illustrates the mechanistic pathway for JAK Inhibitor synthesis and the decision logic for selecting the Bromo- reagent over alternatives.

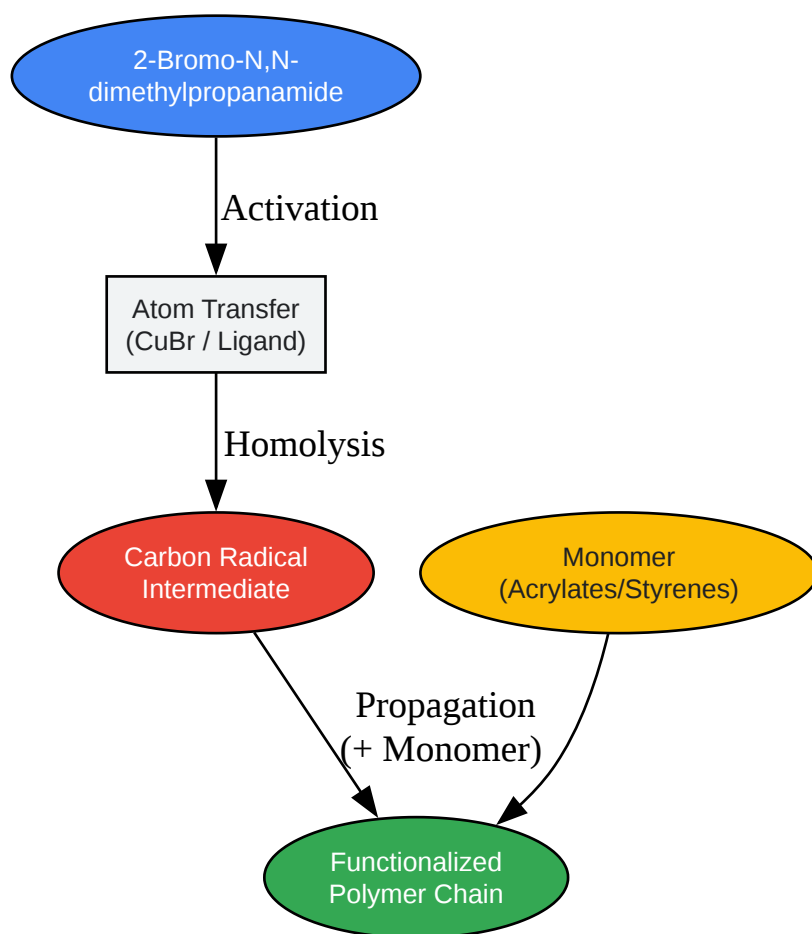


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Caption: Mechanistic pathway for API synthesis showing the critical role of the Bromo-reagent in facilitating mild alkylation (Red) compared to inferior alternatives (Grey).

Figure 2: Reagent Utility in Polymerization (NMP)

Illustrating the dual-use nature of the reagent in Materials Science.



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Caption: Application in Nitroxide-Mediated Polymerization (NMP) where the reagent serves as a specific initiator.

Part 6: References

- Therapeutic compounds and compositions, and methods of use thereof.
 - Source: US Patent 10,307,426 B2 (2019).
 - Context: Synthesis of JAK1 inhibitors; Protocol for mediated alkylation.
 - URL:
- Indole compounds as androgen receptor modulators.

- Source: World Intellectual Property Organization, WO/2022/020342 (2022).
- Context: Synthesis of AR modulators; Protocol for mediated alkylation.
- URL:
- On the structure–control relationship of amide-functionalized SG1-based alkoxyamines.
 - Source: Polymer Chemistry (RSC), 2015, 6, 364-373.
 - Context: Use of **2-Bromo-N,N-dimethylpropanamide** as a precursor for alkoxyamines in NMP.[3]
 - URL:[[Link](#)]
- PubChem Compound Summary for CID 11367348.
 - Source: National Center for Biotechnology Information (2025).
 - Context: Chemical and physical properties, CAS verification (54537-47-2).[4]
 - URL:[[Link](#)][5][4]

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Sources

- [1. WO2022020342A1 - Indole compounds as androgen receptor modulators - Google Patents \[patents.google.com\]](#)
- [2. US10307426B2 - Therapeutic compounds and compositions, and methods of use thereof - Google Patents \[patents.google.com\]](#)

- 3. On the structure–control relationship of amide-functionalized SG1-based alkoxyamines for nitroxide-mediated polymerization and conjugation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00283D [pubs.rsc.org]
- 4. 2-Bromo-N,N-dimethylpropanamide | C5H10BrNO | CID 11367348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-N,N-dimethylpropanamide (29164-29-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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